13-epi-10-Deacetyl Baccatin III
Overview
Description
13-epi-10-deacetylbaccatin III is a chemical compound with the molecular formula C29H36O10 and a molecular weight of 544.59 g/mol . It is a derivative of 10-deacetylbaccatin III, which is a precursor in the biosynthesis of the anti-cancer drug paclitaxel (Taxol). This compound is of significant interest due to its role in the production of paclitaxel, which is widely used in the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 13-epi-10-deacetylbaccatin III typically involves the extraction of 10-deacetylbaccatin III from the needles of Taxus species. This extraction is followed by a series of chemical reactions to convert 10-deacetylbaccatin III into 13-epi-10-deacetylbaccatin III . The synthetic route often includes steps such as acetylation, reduction, and oxidation under specific reaction conditions. For instance, the use of acetyl-CoA and 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) in microbial strains has been explored for the biotransformation of 10-deacetylbaccatin III into baccatin III, which can then be further modified to obtain 13-epi-10-deacetylbaccatin III .
Industrial Production Methods
Industrial production of 13-epi-10-deacetylbaccatin III involves large-scale extraction from renewable sources such as Taxus needles, followed by in situ whole-cell biotransformation. This method has been optimized to enhance the yield and efficiency of the production process. For example, the use of glycerol supply and slightly acidic conditions with low temperature has been shown to promote the catalysis of recombinant TcDBAT strains, resulting in higher yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
13-epi-10-deacetylbaccatin III undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of 13-epi-10-deacetylbaccatin III include acetyl-CoA, oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., enzymes like TcDBAT). The reaction conditions often involve specific temperatures, pH levels, and solvent systems to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from the reactions of 13-epi-10-deacetylbaccatin III include baccatin III and other derivatives that serve as intermediates in the biosynthesis of paclitaxel. These products are crucial for the development of anti-cancer drugs and other therapeutic agents .
Scientific Research Applications
13-epi-10-deacetylbaccatin III has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: It serves as a key intermediate in the biosynthesis of paclitaxel, which is used to study the metabolic pathways and enzymatic processes involved in the production of this important anti-cancer drug.
Medicine: The compound is crucial for the development of paclitaxel and its derivatives, which are widely used in the treatment of various cancers, including breast, lung, and ovarian cancers
Industry: It is used in the large-scale production of paclitaxel and other related compounds, contributing to the pharmaceutical industry’s efforts to develop effective cancer therapies
Mechanism of Action
The mechanism of action of 13-epi-10-deacetylbaccatin III involves its conversion into paclitaxel through a series of enzymatic reactions. The key enzyme in this process is 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT), which catalyzes the acetylation of 10-deacetylbaccatin III to form baccatin III. This intermediate is then further modified to produce paclitaxel . Paclitaxel exerts its anti-cancer effects by stabilizing microtubules and preventing their depolymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 13-epi-10-deacetylbaccatin III include:
10-deacetylbaccatin III: A precursor in the biosynthesis of paclitaxel, similar in structure but lacking the acetyl group at the 10th position.
Baccatin III: Another intermediate in the paclitaxel biosynthesis pathway, formed by the acetylation of 10-deacetylbaccatin III.
7-epi-10-deacetyltaxol: A derivative of 10-deacetylbaccatin III, involved in the biosynthesis of paclitaxel.
Uniqueness
The uniqueness of 13-epi-10-deacetylbaccatin III lies in its specific structural configuration, which allows it to serve as a crucial intermediate in the biosynthesis of paclitaxel. Its ability to undergo specific enzymatic reactions, such as acetylation by TcDBAT, makes it an essential compound for the efficient production of paclitaxel and its derivatives .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19-,21-,22+,24+,27-,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLXLRUDGLRYDR-LHDQCKIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415718 | |
Record name | 13-epi-10-DAB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172018-16-5 | |
Record name | 13-epi-10-DAB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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